Acetylcholine bromide is a quaternary ammonium compound derived from acetylcholine, where the hydroxyl group of acetylcholine is replaced by a bromide ion. This modification enhances its stability and solubility in aqueous solutions, making it a useful reagent in biochemical research. Acetylcholine itself is a critical neurotransmitter in both the central and peripheral nervous systems, involved in various physiological functions including muscle contraction and cognitive processes such as memory and learning .
One primary area of research using AchBr is investigating neuromuscular junctions (NMJs). These are the specialized connections between nerve cells and muscle fibers. ACh plays a crucial role in initiating muscle contraction by binding to receptors on the muscle cell membrane at the NMJ. Scientists can utilize AchBr to study the mechanisms of neuromuscular transmission, including:
The autonomic nervous system (ANS) controls various involuntary functions like heart rate, digestion, and sweating. ACh also plays a role in some ANS pathways. AchBr can be used to investigate the cholinergic system within the ANS, helping researchers understand:
As a derivative of acetylcholine, acetylcholine bromide retains some biological activities associated with its parent compound. It acts primarily on cholinergic receptors, which include nicotinic and muscarinic receptors. The interaction with these receptors can lead to various physiological responses such as muscle contraction and modulation of neurotransmission. Acetylcholine bromide is often used in laboratory settings to study cholinergic signaling pathways and receptor pharmacology due to its ability to mimic the action of natural acetylcholine .
The synthesis of acetylcholine bromide typically involves the reaction of choline with acetic anhydride or acetyl chloride followed by treatment with hydrobromic acid. The general synthetic route can be summarized as follows:
This method allows for the efficient production of acetylcholine bromide in a laboratory setting .
Acetylcholine bromide has several applications in scientific research:
Research involving acetylcholine bromide often focuses on its interactions with various receptor subtypes. Studies have shown that it can effectively activate both nicotinic and muscarinic receptors, leading to diverse physiological outcomes. Its interactions are crucial for understanding how modifications to neurotransmitters can alter their activity at synaptic sites. Additionally, investigations into its inhibitory effects on acetylcholinesterase provide insights into potential therapeutic applications for conditions characterized by impaired cholinergic function .
Acetylcholine bromide shares structural similarities with several other compounds that interact with cholinergic systems. Here are some notable comparisons:
| Compound Name | Structure | Key Features |
|---|---|---|
| Acetylcholine | C7H16NO2 | Natural neurotransmitter; involved in muscle contraction and cognitive functions. |
| Carbamoylcholine | C7H17ClN2O | A synthetic analog that acts as a potent agonist at both nicotinic and muscarinic receptors. |
| Methacholine | C7H17ClN2O | A synthetic derivative used primarily for bronchial challenge tests; more resistant to hydrolysis than acetylcholine. |
| Bethanechol | C7H17ClN2O | Used therapeutically for urinary retention; selective for muscarinic receptors. |
| Succinylcholine | C14H30N2O4 | A neuromuscular blocker used during anesthesia; acts at the neuromuscular junction but has a different mechanism compared to acetylcholine derivatives. |
Acetylcholine bromide's unique properties stem from its quaternary ammonium structure, which enhances its stability compared to natural acetylcholine while retaining its ability to interact with cholinergic receptors effectively .
Acetylcholine bromide represents the bromide salt form of acetylcholine, a critical neurotransmitter synthesized through highly regulated enzymatic pathways. The biosynthesis of acetylcholine occurs via the choline acetyltransferase-catalyzed reaction, which serves as the foundation for understanding the compound's metabolic origins [1] [2].
The choline acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl coenzyme A to choline, yielding acetylcholine and coenzyme A as products [1] [2]. This enzyme exhibits a molecular structure divided into two distinct domains with the active site positioned in a solvent-accessible tunnel at the domain interface [3]. The catalytic mechanism follows a random Theorell-Chance mechanism characterized by the formation of minimal ternary complex intermediates [4].
Kinetic studies have revealed that choline acetyltransferase operates with high substrate affinity, particularly for choline with Michaelis constant values ranging from 0.2 to 0.5 micromolar in brain synaptosomes [5] [6]. The enzyme demonstrates significantly higher Michaelis constant values for acetyl coenzyme A, typically ranging from 10 to 50 micromolar under physiological conditions [7] [8]. These kinetic parameters indicate that choline availability often represents the rate-limiting factor in acetylcholine synthesis under normal physiological conditions [1] [9].
The structural analysis of human choline acetyltransferase reveals critical binding interactions that determine substrate specificity [3] [10]. The choline binding site exhibits electrostatic and steric features that favor choline over other potential acetyl acceptors. Specifically, the enzyme active site contains electronegative regions that accommodate the positively charged trimethylammonium group of choline, while steric constraints prevent binding of alternative substrates such as carnitine [3].
Domain movements accompany coenzyme A binding, with a surface loop that becomes localized upon substrate interaction [10]. This conformational change stabilizes the coenzyme A complex and may function to lower the Michaelis constant for the substrate. The surface loop interactions with coenzyme A phosphate groups represent a potential regulatory mechanism that could be important for phosphorylation-dependent control of choline acetyltransferase activity [10].
Laboratory synthesis of acetylcholine bromide employs several chemical approaches that bypass the enzymatic pathway while achieving high yields and purity. The most commonly utilized methods involve the acetylation of choline followed by bromide salt formation.
The acetic anhydride method represents a widely adopted synthesis route. This procedure involves treating choline with acetic anhydride in the presence of hydrobromic acid . The reaction proceeds under controlled temperature conditions, typically ranging from room temperature to 80 degrees Celsius. This method achieves yields exceeding 90 percent with final product purity greater than 98 percent . The advantages of this approach include the ready availability of starting materials and the relative simplicity of the procedure.
An alternative chemical synthesis utilizes acetyl chloride as the acetylating agent. Choline is treated with acetyl chloride under anhydrous conditions, followed by conversion to the bromide salt using hydrobromic acid . This method typically yields products with purity levels exceeding 95 percent, though yields may be slightly lower than the acetic anhydride method. The acetyl chloride approach offers advantages in terms of product stability and reaction control.
Direct synthesis using acetyl bromide provides the highest purity route to acetylcholine bromide. This method involves the direct reaction of choline with acetyl bromide under controlled temperature and inert atmosphere conditions [12]. The reaction yields exceed 95 percent with product purity greater than 99 percent. The direct method eliminates intermediate salt conversion steps, contributing to the superior purity achieved.
The phosphorus tribromide method represents an indirect but highly efficient synthesis route [13]. This approach involves the initial preparation of acetyl bromide from acetic acid, acetic anhydride, and phosphorus tribromide. The reaction proceeds at 30 degrees Celsius initially, followed by reflux conditions. Subsequent treatment with choline yields acetylcholine bromide with purities exceeding 98 percent and yields greater than 98 percent [13].
Each laboratory synthesis method requires careful attention to reaction conditions and product isolation procedures. Water sensitivity represents a common challenge across all methods, as acetylcholine bromide readily hydrolyzes in aqueous environments to produce acetic acid and choline [12]. Appropriate storage under anhydrous conditions and controlled temperature maintains product stability and prevents degradation.
The synthesis of acetylcholine through the choline acetyltransferase pathway depends critically on the availability of both substrate precursors: choline and acetyl coenzyme A. The relationship between precursor concentrations and synthesis rates follows mass action principles, with important regulatory implications for neurotransmitter production [14] [15].
Choline availability represents a major regulatory factor in acetylcholine synthesis. Dietary choline serves as the primary source, with typical extracellular concentrations ranging from 1 to 10 micromolar [16] [5]. The blood-brain barrier transport system controls choline entry into the central nervous system, representing a potential rate-limiting step in precursor delivery [16] [17]. High-affinity choline transporters, particularly choline transporter 1, facilitate choline uptake into cholinergic neurons with Michaelis constant values approximating 0.2 micromolar [17] [18].
Choline recycling from acetylcholine hydrolysis provides an important secondary source of precursor. Studies demonstrate that approximately 50 percent of choline derived from acetylcholine degradation is recovered through high-affinity choline transporter systems [16] [19]. This recycling mechanism creates a feedback relationship between neurotransmitter release and precursor availability, with increased acetylcholine turnover leading to enhanced choline reuptake [5] [6].
Acetyl coenzyme A availability presents additional complexity in precursor regulation. Mitochondrial pyruvate oxidation represents the primary source of acetyl coenzyme A for acetylcholine synthesis [7] [8]. The acetyl coenzyme A must be transported from mitochondria to the cytoplasm where choline acetyltransferase resides [1] [20]. Mitochondrial concentrations of acetyl coenzyme A typically range from 100 to 500 micromolar, but cytoplasmic availability may be significantly lower [8].
Alternative sources of acetyl coenzyme A include fatty acid beta-oxidation and citrate lyase activity. However, the activities of acetyl coenzyme A synthetase and adenosine triphosphate citrate lyase in brain tissue are considerably lower than those of the pyruvate dehydrogenase complex [8]. This suggests that pyruvate oxidation remains the predominant source of acetyl units for acetylcholine synthesis under most physiological conditions.
Mass action effects govern the relationship between precursor concentrations and synthesis rates. Studies using isolated nerve preparations demonstrate linear relationships between choline availability and acetylcholine synthesis rates over physiological concentration ranges [21] [14]. When choline concentrations are increased through dietary supplementation or direct administration, corresponding increases in acetylcholine synthesis are observed, provided acetyl coenzyme A availability is not limiting [5] [15].
The coupling between choline transport and acetylation processes creates kinetic advantages for acetylcholine synthesis. Evidence suggests that high-affinity choline transport and subsequent acetylation are kinetically coupled, meaning that transported choline is preferentially channeled toward acetylcholine formation rather than other metabolic pathways [7] [14]. This coupling mechanism ensures efficient utilization of transported choline for neurotransmitter synthesis.
Phospholipid-derived choline represents an additional precursor pool that can be mobilized during periods of increased demand. Phospholipase D activity hydrolyzes phosphatidylcholine to liberate choline for acetylcholine synthesis [22]. This mechanism provides a reserve pool that can be activated when extracellular choline availability becomes limiting or when acetylcholine turnover increases substantially.
The mass action principle also applies to product inhibition effects on choline acetyltransferase. Acetylcholine itself can bind to an allosteric site on the enzyme, inhibiting further synthesis [1]. This negative feedback mechanism prevents excessive acetylcholine accumulation and helps maintain appropriate neurotransmitter levels under varying physiological conditions.
Neuronal activity influences precursor availability through multiple mechanisms. Electrical stimulation increases both choline transport activity and acetyl coenzyme A production [21] [14]. The activation of choline transport appears to result from recruitment of transporter molecules from intracellular pools to the plasma membrane, effectively increasing the maximum transport rate [18]. Simultaneously, increased neuronal activity stimulates mitochondrial metabolism, enhancing acetyl coenzyme A generation through pyruvate oxidation.
The integration of these regulatory mechanisms creates a sophisticated control system that matches acetylcholine synthesis to physiological demand. Understanding these principles provides important insights for developing acetylcholine bromide synthesis methods that optimize precursor utilization and product formation under laboratory conditions.
| Synthesis Pathway | Key Substrates/Reactants | Primary Products | Location/Conditions | Enzyme/Catalyst |
|---|---|---|---|---|
| Choline Acetyltransferase-Mediated Biosynthesis | Choline + Acetyl-CoA | Acetylcholine + CoA | Neuronal cytoplasm, 37°C, pH 7.4 | Choline acetyltransferase (ChAT) |
| Laboratory Chemical Synthesis | Choline + Acetic anhydride + HBr | Acetylcholine bromide | Laboratory, organic solvents | Chemical reaction |
| Laboratory Chemical Synthesis (Alternative) | Choline + Acetyl chloride + HBr | Acetylcholine bromide | Laboratory, anhydrous conditions | Chemical reaction |
| Acetyl Bromide Intermediate Method | Choline + Acetyl bromide | Acetylcholine bromide | Laboratory, controlled temperature | Chemical reaction |
| Parameter | Value | Tissue/System | Reference Conditions |
|---|---|---|---|
| Michaelis constant for choline (Km) | 0.2-0.5 μM | Brain synaptosomes | In vitro assay conditions |
| Michaelis constant for acetyl-CoA (Km) | 10-50 μM | Brain synaptosomes | Saturating choline concentrations |
| Maximum velocity (Vmax) | Variable with tissue type | Neural tissue | Optimal substrate concentrations |
| Catalytic efficiency (kcat/Km) | High efficiency enzyme | Cholinergic neurons | Physiological conditions |
| Optimal pH range | 7.0-7.4 | Physiological conditions | Buffered systems |
| Optimal temperature | 37°C | Mammalian systems | Mammalian body temperature |
| Precursor | Source/Origin | Concentration Range | Rate-Limiting Factor | Mass Action Effect |
|---|---|---|---|---|
| Choline | Dietary intake | 1-10 μM (extracellular) | Blood-brain barrier transport | Linear relationship with synthesis rate |
| Choline | Acetylcholine hydrolysis (recycling) | 50% of released ACh | Choline transporter capacity | Feedback regulation of synthesis |
| Acetyl-CoA | Mitochondrial pyruvate oxidation | 100-500 μM (mitochondrial) | Pyruvate dehydrogenase activity | Rate-limiting at low concentrations |
| Acetyl-CoA | Fatty acid β-oxidation | Variable with metabolic state | Metabolic demand | Substrate availability dependent |
| Choline (high-affinity uptake) | High-affinity choline transporter (CHT1) | Km ~ 0.2 μM | Transporter saturation | High-affinity ensures availability |
| Choline (phospholipid-derived) | Phospholipase D action on phosphatidylcholine | Intracellular pool | Phospholipase D activity | Reserve pool activation |
| Method | Starting Materials | Reaction Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|---|
| Acetic anhydride + HBr method | Choline, acetic anhydride, hydrobromic acid | Room temperature to 80°C | High (>90%) | >98% | Simple procedure, readily available reagents |
| Acetyl chloride + HBr method | Choline, acetyl chloride, hydrobromic acid | Anhydrous conditions, controlled temperature | High (>85%) | >95% | Good stability of products |
| Direct acetyl bromide method | Choline, acetyl bromide | Controlled temperature, inert atmosphere | Very high (>95%) | >99% | Highest purity, direct reaction |
| Phosphorus tribromide method | Acetic acid, acetic anhydride, phosphorus tribromide | 30°C initial, reflux conditions | High (>98%) | >98% | High yield, efficient process |
Density functional theory calculations using the B3LYP functional with 6-311G(d) basis sets have provided comprehensive insights into the electronic structure and geometric optimization of acetylcholine bromide [8] [9] [10]. These computational studies have successfully reproduced experimental crystallographic data with excellent agreement, validating the theoretical approach for studying this molecular system [11] [8].
DFT calculations reveal seven stable conformers of the acetylcholine cation in the gas phase, each characterized by distinct arrangements of three critical dihedral angles: τ₁ [C-C-O-C], τ₂ [O-C-C-N], and τ₃ [C-C-N-C] [11] [8]. The conformers can be classified into two distinct energy groups: low-energy conformers (I-III) with relative energies below 1 kcal/mol and high-energy conformers (IV-VII) with relative energies exceeding 8 kcal/mol [11] [8].
The theoretical bond lengths and angles show remarkable agreement with experimental values, with discrepancies typically within ±0.03 Å for bond lengths and ±1.0° for bond angles [8]. The C(1)-O(1) carbonyl bond length calculated at 1.202 Å compares favorably with the experimental value of 1.192 Å, while the ester C(1)-O(2) bond length of 1.381 Å (calculated) versus 1.358 Å (experimental) demonstrates the reliability of the computational approach [8].
Electronic structure analysis through Natural Bond Orbital (NBO) calculations reveals important charge distribution patterns within the acetylcholine cation [11]. The carbonyl carbon C(1) exhibits significant electrophilic character with a positive charge, making it susceptible to nucleophilic attack during hydrolysis reactions [11]. The trimethylammonium group carries the formal positive charge, with electron density analysis showing charge delocalization across the three methyl substituents [11].
Vibrational frequency calculations have been performed to confirm the stability of optimized geometries and to provide theoretical infrared and Raman spectra [8] [9]. These calculations demonstrate that the three lowest-energy conformers can coexist simultaneously in experimental spectra, explaining the complexity observed in vibrational spectroscopy studies [8].
The conformational landscape reveals clear preferences for specific dihedral angle arrangements. The trans conformation at τ₁ is strongly favored over gauche arrangements, while gauche conformations at τ₂ and τ₃ provide stabilization through optimal charge-charge interactions between the positively charged trimethylammonium group and the carbonyl oxygen [11]. The cis conformation is generally unfavorable due to steric clashes between bulky substituents [11].
During neutral hydrolysis, only four of the seven possible conformers can directly participate in the reaction mechanism through formation of stable transition state complexes [11]. The remaining three conformers must undergo conformational isomerization before participating in hydrolysis, with energy barriers typically below 0.11 eV, indicating that thermal energy at room temperature is sufficient to drive these transformations [11].
The transition state structures for acetylcholine hydrolysis show characteristic features including elongation of the C(1)-O(2) ester bond to approximately 2.10 Å (compared to 1.40 Å in the ground state), representing a 50% increase in bond length [11]. This significant elongation facilitates bond cleavage and product formation during the hydrolysis process [11].
Thermodynamic analysis of the hydrolysis reactions reveals that conformers from the high-energy group (ctg and ctt) exhibit lower activation barriers (38.95-39.28 kcal/mol) compared to low-energy conformers (45.28-47.04 kcal/mol) [11]. However, the population of high-energy conformers in solution is limited due to their thermodynamic instability [11].
The calculated standard enthalpies of reaction (ΔrH°) vary significantly depending on the starting conformer and reaction pathway [11]. Reactions involving the tgt and ttt conformers yield ΔrH° values of +1.38 and +0.10 kcal/mol respectively, which align well with experimental observations showing endothermic hydrolysis behavior [11]. This agreement between theory and experiment validates the conformational analysis and demonstrates the importance of considering specific conformers when studying acetylcholine hydrolysis mechanisms [11].
The conformational preferences observed in neutral hydrolysis studies provide valuable insights for understanding acetylcholine interactions with biological receptors and enzymes. The preferred conformations for hydrolysis show similarities to those proposed for acetylcholinesterase binding, suggesting common structural requirements for optimal molecular recognition [11] [13].
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